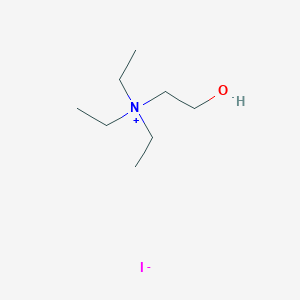![molecular formula C8H15NO3 B147096 2-[Butyl(ethyl)amino]-2-oxoacetic acid CAS No. 127985-56-2](/img/structure/B147096.png)
2-[Butyl(ethyl)amino]-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Butyl(ethyl)amino]-2-oxoacetic acid (BEAA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the amino acid glycine and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2-[Butyl(ethyl)amino]-2-oxoacetic acid is not fully understood, but it is believed to act as an agonist of the glycine receptor. This receptor is involved in the regulation of neuronal excitability and can modulate the release of neurotransmitters such as glutamate. 2-[Butyl(ethyl)amino]-2-oxoacetic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
2-[Butyl(ethyl)amino]-2-oxoacetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter glycine in the brain, which can enhance inhibitory neurotransmission. 2-[Butyl(ethyl)amino]-2-oxoacetic acid has also been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines, which can reduce inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[Butyl(ethyl)amino]-2-oxoacetic acid in lab experiments is its neuroprotective effects, which can be useful in studying neurodegenerative diseases. 2-[Butyl(ethyl)amino]-2-oxoacetic acid is also relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using 2-[Butyl(ethyl)amino]-2-oxoacetic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[Butyl(ethyl)amino]-2-oxoacetic acid. One direction is to further investigate its neuroprotective effects and potential applications in treating neurodegenerative diseases. Another direction is to study its anti-inflammatory effects and potential applications in treating inflammatory diseases. Additionally, research can be done to investigate the potential toxicity of 2-[Butyl(ethyl)amino]-2-oxoacetic acid and its safety for use in humans.
Synthesis Methods
2-[Butyl(ethyl)amino]-2-oxoacetic acid can be synthesized using various methods, including the reaction of ethyl butyl malonate with glycine, followed by the hydrolysis of the intermediate product. Another method involves the reaction of ethyl butyl malonate with ethyl chloroformate, followed by the reaction with glycine. The resulting product is then hydrolyzed to obtain 2-[Butyl(ethyl)amino]-2-oxoacetic acid.
Scientific Research Applications
2-[Butyl(ethyl)amino]-2-oxoacetic acid has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[Butyl(ethyl)amino]-2-oxoacetic acid has also been shown to have anti-inflammatory effects, which can be useful in treating inflammatory diseases such as arthritis.
properties
CAS RN |
127985-56-2 |
|---|---|
Product Name |
2-[Butyl(ethyl)amino]-2-oxoacetic acid |
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[butyl(ethyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6-9(4-2)7(10)8(11)12/h3-6H2,1-2H3,(H,11,12) |
InChI Key |
PZKODNAVADLMMO-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C(=O)C(=O)O |
Canonical SMILES |
CCCCN(CC)C(=O)C(=O)O |
synonyms |
Acetic acid, (butylethylamino)oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















